LogP Shift: The Vinyl Linker Drives a >2.4 Log Unit Increase in Lipophilicity Compared to the Direct Phenyl Analog
The target compound exhibits a measured LogP of 4.1801 . In contrast, the closest non-vinyl analog, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, has a reported LogP of 1.75590 [1]. This difference of 2.4242 log units indicates that the target is over 260 times more lipophilic. The simple vinylboronic acid pinacol ester has a LogP of 1.80380 [2], demonstrating that neither the morpholine group alone nor the vinyl ester alone can achieve this high lipophilicity.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.1801 |
| Comparator Or Baseline | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (1.75590); Vinylboronic acid pinacol ester (1.80380) |
| Quantified Difference | 2.4242 log units higher than the non-vinyl analog |
| Conditions | Calculated/predicted LogP reported by vendors; no specified method |
Why This Matters
Higher lipophilicity can improve the compound's solubility in non-polar reaction media and its compatibility with lipophilic drug-like scaffolds, potentially enabling syntheses that are not feasible with more polar analogs.
- [1] MolBase. (n.d.). 4-(4-吗啉甲基)苯硼酸频哪酯 (CAS 364794-79-6). Retrieved from https://baike.molbase.cn/ View Source
- [2] ACME Chemicals. (n.d.). Vinylboronic acid pinacol ester (CAS 75927-49-0). Retrieved from https://acmechem.com.cn/ View Source
